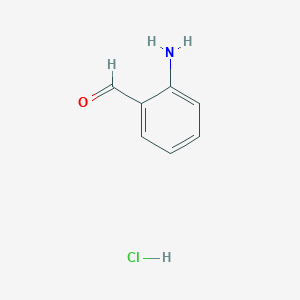

2-Aminobenzaldehyde hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-aminobenzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXLHPYCPKDAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51723-15-0 | |

| Record name | 51723-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Synthetic Versatility of a Bifunctional Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Aminobenzaldehyde and its Hydrochloride Salt

This guide provides an in-depth exploration of 2-Aminobenzaldehyde, a pivotal intermediate in synthetic organic chemistry, with a particular focus on its properties, reactivity, and applications relevant to researchers, scientists, and professionals in drug development. While the free base is more commonly utilized and documented, this guide will also address the chemical characteristics of its hydrochloride salt.

2-Aminobenzaldehyde (also known as anthranilaldehyde) is an organic compound featuring both an amine and an aldehyde functional group ortho to each other on a benzene ring.[1][2] This unique arrangement makes it a highly reactive and versatile precursor for the synthesis of a multitude of heterocyclic systems, most notably quinolines.[3][4] Its significance in medicinal chemistry is underscored by its role as a starting material for compounds with a wide array of biological activities, including antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[5][6]

The compound exists as a low-melting yellow solid or oil that is soluble in water and common organic solvents.[1][2] However, a significant challenge in its use is its inherent instability; it is prone to self-condensation and polymerization, especially at room temperature.[1][7][8] For this reason, it is often generated in situ or must be stored under stringent conditions. The hydrochloride salt, 2-Aminobenzaldehyde hydrochloride (CAS 51723-15-0), offers a more stable, solid alternative, which can be advantageous for storage and handling, though it is less frequently described in the literature.[9][10] This guide will delve into the critical aspects of its chemistry, providing the foundational knowledge necessary for its effective application in a laboratory setting.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Aminobenzaldehyde are crucial for its handling, reaction setup, and purification. While detailed experimental data for the hydrochloride salt is sparse, its properties can be inferred from the parent compound—primarily exhibiting increased stability, a higher melting point, and enhanced aqueous solubility.

Table 1: Physicochemical Properties of 2-Aminobenzaldehyde

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇NO | [1][11] |

| Molecular Weight | 121.14 g/mol | [7][11] |

| CAS Number | 529-23-7 | [1][7] |

| Appearance | Yellow solid or oily substance | [1][12] |

| Melting Point | 32-34 °C (90-93 °F) | [1][13] |

| Boiling Point | 80-85 °C at 0.27 kPa | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [14] |

| Solubility | Good solubility in water; soluble in ethanol, ether, chloroform, benzene. | [1][2][8] |

| pKa | -0.01±0.10 (Predicted) | [8] |

| Storage | Store at -20°C, under nitrogen, protected from air, light, and moisture. | [7][14] |

Spectroscopic Data (¹H NMR): The proton NMR spectrum provides characteristic signals for the aromatic, amine, and aldehyde protons.

-

¹H NMR (500 MHz, CDCl₃) δ: 9.87 (s, 1H, -CHO), 7.49-7.47 (app dd, 1H), 7.31-7.29 (ddd, 1H), 6.77-6.76 (ddd, 1H), 6.66-6.64 (m, 1H), 6.11 (br s, 2H, -NH₂).[13]

Synthesis and Purification: Managing Instability

The most common and reliable method for preparing 2-Aminobenzaldehyde is the reduction of its nitro precursor, 2-nitrobenzaldehyde.[1][12] Various reducing agents can be employed, with iron powder or iron(II) sulfate in an acidic medium being frequently used due to their efficiency and cost-effectiveness.[1][12][13]

A critical consideration during synthesis is the product's propensity to polymerize.[7] This necessitates rapid isolation from the reaction mixture, often achieved through techniques like steam distillation or swift chromatographic purification.[7][12]

Experimental Protocol: Reduction of 2-Nitrobenzaldehyde[13]

-

Setup: A 1-L round-bottomed flask is charged with 2-nitrobenzaldehyde (9.07 g, 60 mmol) and 170 mL of absolute ethanol. The mixture is stirred until a yellow solution forms.

-

Addition of Reagents: Iron powder (10.05 g, 180 mmol) is added, followed by diluted HCl (60 mL, prepared from 1 mL conc. HCl in 66 mL water).

-

Reaction: The flask is fitted with a reflux condenser and heated under reflux for 60 minutes.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate (500 mL), and treated with anhydrous MgSO₄ (70 g).

-

Isolation: The mixture is stirred for 5 minutes and then filtered through a pad of celite. The filter cake is washed with additional ethyl acetate.

-

Purification: The combined filtrates are concentrated in vacuo. The resulting solution is immediately passed through a silica gel plug, eluting with 20% ethyl acetate in hexanes.

-

Final Product: The solvent is removed under high vacuum to yield 2-Aminobenzaldehyde, which should be used immediately or stored under inert gas at -20°C.[13]

Causality Behind Choices: The use of iron in dilute acid provides a cost-effective and powerful reducing system for the nitro group. The immediate work-up and rapid purification are not merely procedural steps but are critical to outpace the rate of self-condensation, thereby maximizing the yield of the desired monomeric product.

Chemical Reactivity and Mechanistic Insights

The dual functionality of 2-Aminobenzaldehyde dictates its rich and synthetically valuable reactivity. The nucleophilic amino group and the electrophilic aldehyde group can react intramolecularly or with external reagents, leading to a diverse range of heterocyclic products.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The most prominent reaction of 2-Aminobenzaldehyde is the Friedländer synthesis, which involves the condensation with a ketone or aldehyde containing an α-methylene group to form quinolines.[3][15] This reaction can be catalyzed by acids or bases and is a straightforward and highly effective method for constructing the quinoline scaffold.[3][15][16] The reaction is so efficient that it can even be performed in water without a catalyst, highlighting its "green" chemistry potential.[5][6]

The mechanism proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to yield the aromatic quinoline ring.[3]

Note: The DOT script above is a placeholder for a chemical structure diagram. A visual representation would show the reaction of 2-aminobenzaldehyde with a ketone like acetylacetone, forming a Schiff base, followed by intramolecular cyclization and dehydration to yield a substituted quinoline.

Expert Insight: The disadvantage of the classic Friedländer synthesis is the limited commercial availability of substituted 2-aminobenzaldehydes.[15][17] To overcome this, researchers have developed methods involving the in situ reduction of the more accessible 2-nitrobenzaldehydes, allowing for a one-pot synthesis of quinolines.[17]

Other Key Reactions

-

Self-Condensation: In the absence of other reactants, 2-Aminobenzaldehyde can undergo self-condensation reactions to form trimeric and tetrameric macrocyclic products, which have been studied as ligands for metal complexes.[1]

-

Synthesis of Other Heterocycles: It serves as a precursor for various other heterocyclic systems, including quinazolines and benzodiazepines, through reactions with appropriate bifunctional reagents.[18][19]

-

Oxime and Hydrazone Formation: The aldehyde group readily reacts with hydroxylamines and hydrazines to form oximes and hydrazones, respectively. These derivatives have been explored as potential inhibitors of enzymes like neutrophil elastase.[20][21]

Applications in Research and Drug Development

The primary application of 2-Aminobenzaldehyde in drug discovery lies in its role as a key building block for heterocyclic scaffolds with proven pharmacological value.

-

Quinoline Derivatives: As established, it is a premier starting material for quinolines. This class of compounds is foundational to numerous pharmaceuticals, including the antimalarial drug chloroquine and various antibacterial agents (fluoroquinolones).[5] Its derivatives are also investigated as anticancer, anti-inflammatory, and antiviral agents.[5][22]

-

Pharmaceutical Intermediates: It is a documented intermediate in the synthesis of the mucolytic drug Ambroxol.[12]

-

Ligand Synthesis: The self-condensation products are used in coordination chemistry to create complex ligands capable of binding various metal ions.[1]

-

Materials Science: Quinolines derived from 2-Aminobenzaldehyde have applications beyond medicine, including in the development of electroluminescent materials for organic light-emitting diodes (OLEDs).[7][22]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with 2-Aminobenzaldehyde due to its reactivity and potential hazards.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][14] |

| Signal Word | Warning | [14] |

| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves, protective clothing, dust mask or respirator if needed. | [23][24][25] |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid all personal contact, including inhalation and contact with skin and eyes. Avoid creating dust. | [24][26] |

| Storage | Store in a cool, dry, well-ventilated place at -20°C. Keep containers tightly closed under an inert atmosphere (e.g., nitrogen). Protect from air, light, and moisture. | [7][14][23] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [7][8] |

Self-Validating Protocol: The compound's instability is a self-validating aspect of its handling protocol. If stored improperly (e.g., at room temperature or exposed to air), the material will visibly change, often darkening and polymerizing, indicating degradation.[7][8] Therefore, maintaining the recommended storage conditions is essential to ensure the integrity and reactivity of the starting material for any synthetic application.

Conclusion

2-Aminobenzaldehyde and its hydrochloride salt are indispensable reagents in modern organic synthesis. Their value is rooted in the ortho-positioning of amine and aldehyde groups, which provides a direct and efficient pathway to quinolines and other vital heterocyclic structures. While its inherent instability presents a handling challenge, a thorough understanding of its chemical properties, coupled with meticulous synthesis and storage protocols, allows researchers to harness its full synthetic potential. For professionals in drug development and materials science, 2-Aminobenzaldehyde remains a critical and high-value building block for the discovery and creation of novel functional molecules.

References

- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- Shen, Q., Wang, L., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. SYNTHESIS, 44, 389–392.

- Wikipedia. (n.d.). Friedländer synthesis.

- Synthesis of 3‐acylquinolines from 2‐amino‐benzaldehyde. (n.d.).

- Friedländer synthesis. (n.d.). SynArchive.

- Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. (2022). The Journal of Organic Chemistry.

- Wikipedia. (n.d.). 2-Aminobenzaldehyde.

- How is 2-Aminobenzaldehyde synthesized?. (2022). Guidechem.

- N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temper

- 2-Aminobenzaldehyde | 529-23-7. (2026). ChemicalBook.

- 2-Aminobenzaldehyde = 98 529-23-7. (n.d.). MilliporeSigma.

- SAFETY DATA SHEET. (2016). Santa Cruz Biotechnology.

- 2-Aminobenzaldehyde. (n.d.). CymitQuimica.

- Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Organic Chemistry Portal.

- SAFETY D

- 2-aminobenzaldehyde. (n.d.). Cheméo.

- The Friedländer Synthesis of Quinolines. (n.d.).

- SAFETY D

- 2-Aminobenzaldehyde (CAS 529-23-7). (n.d.). HazComFast.

- CAS 529-23-7: 2-Aminobenzaldehyde. (n.d.). CymitQuimica.

- 2-AMINOBENZALDEHYDE HCL. (n.d.). Echemi.

- Synthesis of 2-aminobenzaldehyde. (n.d.). PrepChem.com.

- 2-Aminobenzaldehyde. (2024). ChemBK.

- Chemical Properties of 2-aminobenzaldehyde (CAS 529-23-7). (n.d.). Cheméo.

- Preparation method of 2-aminobenzaldehyde. (n.d.).

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Preprints.org.

- Gold Salts as Alternative Catalysts in Promoting Cascade Condensation of 2-Aminobenzaldehydes with Alcohols and Amines. (2024). The Journal of Organic Chemistry.

- Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- 2-Aminobenzaldehyde = 98 529-23-7. (n.d.). MilliporeSigma.

- o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. (n.d.). Organic Syntheses Procedure.

- Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. (2015). PubMed.

- 2-Aminobenzaldehyde (529-23-7)

- Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (n.d.). PMC.

- Application Notes and Protocols: 2-Aminobenzamides as Versatile Starting Materials for Heterocyclic Synthesis. (n.d.). Benchchem.

- SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD

- Table 3 . Reaction rates of benzaldehyde with different α-nucleophiles... (n.d.).

- 529-23-7 | 2-Aminobenzaldehyde | Aryls. (n.d.). Ambeed.com.

Sources

- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. CAS 529-23-7: 2-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 7. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. 529-23-7 | 2-Aminobenzaldehyde | Aryls | Ambeed.com [ambeed.com]

- 11. chemeo.com [chemeo.com]

- 12. guidechem.com [guidechem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2-Aminobenzaldehyde = 98 529-23-7 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04926F [pubs.rsc.org]

- 17. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-氨基苯甲醛 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

- 25. hazcomfast.com [hazcomfast.com]

- 26. fishersci.com [fishersci.com]

2-Aminobenzaldehyde Hydrochloride: Physical Characteristics, Stability Dynamics, and Application in Heterocyclic Synthesis

Executive Summary

In the realm of heterocyclic chemistry and drug development, 2-aminobenzaldehyde is a highly prized bifunctional building block, primarily utilized in the synthesis of quinoline derivatives via the Friedländer annulation[1]. However, the free base form of 2-aminobenzaldehyde (CAS 529-23-7) is notoriously unstable, possessing a strong propensity to undergo rapid self-condensation into complex anhydro-polymers at room temperature[2].

To circumvent this inherent instability, the compound is commercially synthesized, stored, and deployed as a hydrochloride salt: 2-Aminobenzaldehyde hydrochloride (CAS 51723-15-0) [3]. By protonating the nucleophilic ortho-amino group, the hydrochloride salt effectively neutralizes the molecule's ability to attack its own electrophilic formyl group, trapping it in a stable, crystalline lattice. This technical guide explores the physical characteristics of 2-aminobenzaldehyde hydrochloride, the mechanistic causality behind its stability, and field-proven protocols for its application in advanced synthesis.

Physicochemical Properties & Quantitative Data

Understanding the physical characteristics of 2-aminobenzaldehyde hydrochloride is critical for optimizing reaction conditions, particularly regarding solvent selection and phase-transfer dynamics. The protonation of the amine shifts the molecule from a low-melting, volatile solid into a stable, highly polar salt.

Table 1: Comparative Physical Characteristics

| Property | 2-Aminobenzaldehyde (Free Base) | 2-Aminobenzaldehyde Hydrochloride |

| CAS Number | 529-23-7[1] | 51723-15-0[3] |

| Molecular Formula | C₇H₇NO | C₇H₈ClNO (C₇H₇NO·HCl)[3] |

| Molecular Weight | 121.14 g/mol [1] | 157.60 g/mol [3] |

| Appearance | Yellow, low-melting solid[1] | Off-white to pale yellow crystalline powder |

| Melting Point | 32–34 °C[1] | > 200 °C (with decomposition) |

| Solubility | Soluble in water, organic solvents | Highly soluble in water, ethanol, methanol |

| Topological Polar Surface Area (TPSA) | ~26.02 Ų | 43.09 Ų[3] |

| LogP | ~1.30 | 2.46[3] |

| Storage Stability | Poor (Requires immediate use) | Excellent (Stable at room temp under desiccation) |

Causality Insight: The drastic difference in melting point and stability is a direct result of intermolecular forces. The free base relies on weak dipole-dipole interactions and hydrogen bonding, leading to a low melting point (32–34 °C)[1]. The hydrochloride salt forms a robust ionic lattice, requiring significantly more thermal energy to disrupt, thereby preventing the molecular mobility required for spontaneous polymerization.

Mechanistic Stability and Self-Condensation Dynamics

The primary challenge in handling 2-aminobenzaldehyde is its bifunctional nature. The molecule contains both a nucleophile (the primary amine) and an electrophile (the aldehyde) in close spatial proximity (ortho position). If left in its free base form, the amine of one molecule will attack the aldehyde of another, initiating a cascade that results in trimeric and tetrameric anhydro-polymers[2].

By converting the compound to its hydrochloride salt, the lone pair of electrons on the nitrogen atom is sequestered by a proton (H⁺). This eliminates the nucleophilicity of the amine, completely halting the self-condensation pathway.

Equilibrium dynamics of 2-aminobenzaldehyde stabilization via hydrochloride salt formation.

Core Application: The Friedländer Quinoline Synthesis

The most prominent application of 2-aminobenzaldehyde hydrochloride is as a precursor in the Friedländer synthesis[1]. This reaction involves the condensation of the 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group to form a substituted quinoline[4].

Because the hydrochloride salt is unreactive toward condensation, the free base must be generated in situ by the addition of a base (e.g., NaOH, KOH, or an organic amine) immediately prior to the introduction of the coupling partner[5].

Mechanistic Pathways

Depending on the catalytic conditions (acidic vs. basic), the Friedländer synthesis proceeds via two distinct mechanistic routes[5]:

-

Base-Catalyzed (Aldol First): Initial intermolecular aldol condensation between the α-methylene ketone and the benzaldehyde, followed by intramolecular cyclization of the amine onto the ketone.

-

Acid-Catalyzed (Schiff Base First): Initial formation of an imine (Schiff base) between the amine and the ketone, followed by an intramolecular aldol-type condensation.

Divergent mechanistic pathways of the Friedländer synthesis based on catalytic conditions.

Experimental Protocol: In Situ Generation and Annulation

To ensure scientific integrity and reproducibility, the following protocol describes a self-validating workflow for utilizing 2-aminobenzaldehyde hydrochloride in a base-catalyzed Friedländer synthesis.

Reagents Required:

-

2-Aminobenzaldehyde hydrochloride (1.0 equiv)

-

Target α-methylene ketone (1.1 equiv)

-

Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt) (2.5 equiv)

-

Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

-

Solvation & Suspension: Suspend 2-aminobenzaldehyde hydrochloride (1.0 equiv) in anhydrous ethanol (0.2 M concentration) under an inert atmosphere (N₂ or Argon). Note: The salt will only partially dissolve until neutralized.

-

In Situ Liberation: Slowly add the base (2.5 equiv) dropwise at 0 °C.

-

Self-Validating Checkpoint: The suspension will clarify and turn a distinct yellow color, indicating the successful liberation of the free 2-aminobenzaldehyde base.

-

-

Electrophile Introduction: Immediately add the α-methylene ketone (1.1 equiv) to the reaction mixture to outcompete the self-condensation pathway.

-

Thermal Activation: Remove the ice bath and heat the reaction to reflux (approx. 78 °C) for 2–4 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly UV-active spot of the starting aldehyde will disappear, replaced by a highly fluorescent blue/green spot under 365 nm UV light, characteristic of the extended conjugation in the quinoline product.

-

-

Quench and Extraction: Cool the reaction to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography or recrystallization.

Expert Insight: The use of 2.5 equivalents of base is mathematically deliberate. 1.0 equivalent is consumed to neutralize the hydrochloride salt, leaving 1.5 equivalents to act as the catalyst for the subsequent aldol condensation and cyclization steps[4].

Storage and Handling Best Practices

While 2-aminobenzaldehyde hydrochloride is vastly more stable than its free base counterpart, it remains susceptible to degradation if exposed to ambient moisture or strong ambient light over prolonged periods.

-

Atmosphere: Store under an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aromatic ring.

-

Temperature: Store at 2–8 °C (refrigerated) for long-term stability.

-

Moisture: Keep tightly sealed in a desiccator. The salt is highly hygroscopic; absorbed water can facilitate localized hydrolysis and premature liberation of the free base, leading to gradual darkening (polymerization) of the powder.

References

-

2-Aminobenzaldehyde hydrochloride - LookChem LookChem Database[Link]

-

2-Aminobenzaldehyde Wikipedia[Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Molecules (NIH)[Link]

-

The Structures of the Anhydro-polymers of 2-Aminobenzaldehyde Journal of the Chemical Society C: Organic (RSC Publishing)[Link]

-

Concerning the mechanism of the Friedländer quinoline synthesis ResearchGate / Canadian Journal of Chemistry[Link]

Sources

- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. The structures of the anhydro-polymers of 2-aminobenzaldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. 2-Aminobenzaldehyde hydrochloride|lookchem [lookchem.com]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Chemistry and Translational Impact of 2-Aminobenzaldehyde: From Historical Discovery to Modern Drug Development

Executive Summary

As a bifunctional ortho-substituted arene, 2-aminobenzaldehyde (2-ABA) occupies a privileged position in organic synthesis and medicinal chemistry. Since its initial discovery in the late 19th century, it has served as the foundational building block for the Friedländer quinoline synthesis. Today, 2-ABA is a critical precursor in the pharmaceutical industry, most notably in the synthesis of the blockbuster mucolytic drug Ambroxol, and in the development of novel heterocyclic pharmacophores. This whitepaper provides a comprehensive technical analysis of 2-ABA, detailing its historical context, reactivity profile, modern synthetic methodologies, and applications in drug development.

Historical Context and the Reactivity Paradox

The Friedländer Discovery

The chemical utility of 2-aminobenzaldehyde was firmly established in 1882 by the German chemist Paul Friedländer[1]. Friedländer discovered that the condensation of 2-ABA with ketones containing an α -methylene group, in the presence of an acid or base catalyst, yielded poly-substituted quinoline derivatives[1][2]. This reaction, now universally known as the Friedländer synthesis , remains one of the most robust and atom-economical methods for constructing the quinoline scaffold[3].

The Stability Paradox and Storage Causality

Despite its synthetic utility, 2-ABA presents a significant handling challenge: it is notoriously unstable at room temperature.

-

The Causality of Instability: The spatial proximity of a highly nucleophilic primary amine and a highly electrophilic formyl group on the same aromatic ring facilitates rapid intermolecular Schiff base formation. This leads to spontaneous self-condensation, yielding trimeric and polymeric species that manifest as a hazy, insoluble residue.

-

Operational Mitigation: To maintain monomeric integrity, commercially sourced 2-ABA must be shipped on dry ice and stored strictly at −20∘C . In advanced synthetic workflows, researchers frequently bypass isolation entirely, opting to generate 2-ABA in situ from 2-nitrobenzaldehyde via catalytic reduction immediately prior to the annulation step[4].

Mechanistic Pathways of the Friedländer Annulation

The Friedländer reaction is a cascade process governed by two competing mechanistic pathways, dictated by the catalytic environment (acidic vs. basic) and the steric bulk of the ketone[5].

-

Pathway A (Imine-First): The primary amine of 2-ABA attacks the carbonyl of the ketone to form an imine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration.

-

Pathway B (Aldol-First): The α -carbon of the ketone undergoes an aldol condensation with the formyl group of 2-ABA, followed by intramolecular cyclization via imine formation and dehydration.

Recent Density Functional Theory (DFT) studies on acid-catalyzed (e.g., p-toluenesulfonic acid) Friedländer reactions under solvent-free conditions suggest that the Aldol-First pathway is often the thermodynamically preferred route[6].

Mechanistic pathways of the Friedländer quinoline synthesis.

Modern Synthetic Methodologies

Historically, 2-ABA was synthesized via the reduction of 2-nitrobenzaldehyde using aqueous ferrous sulfate and ammonia[7][8]. However, this method generates significant heavy metal waste. Modern organic synthesis has shifted toward greener, high-yield methodologies.

Chemoselective Reduction of o-Nitrotoluene

A highly efficient, one-step industrial method utilizes sodium polysulfide ( Na2Sx ) to reduce o-nitrotoluene in an alcoholic solvent[9].

-

Causality of Reagent Selection: Strong reductants (like NaBH4 or H2/Pd ) often cause "over-reduction" of the newly formed aldehyde into 2-aminobenzyl alcohol[7]. Sodium polysulfide acts as a mild, chemoselective reducing agent that halts at the aldehyde oxidation state[9].

Protocol: Self-Validating Synthesis of 2-ABA via Sodium Polysulfide

This protocol is designed with built-in analytical checkpoints to ensure high-fidelity execution.

Reagents: o-Nitrotoluene (0.1 mol), Sodium polysulfide ( Na2S3.5 , 0.1 mol), Isopropanol (50 mL).

-

Initiation: Charge a 100 mL three-necked flask (equipped with a magnetic stirrer, reflux condenser, and thermometer) with sodium polysulfide and isopropanol.

-

Addition: Rapidly add o-nitrotoluene dropwise.

-

Thermal Activation: Elevate the temperature to 75∘C and maintain vigorous stirring for 2 hours[9].

-

Validation Checkpoint 1: Monitor via TLC (10% EtOAc/Hexanes). The disappearance of the high- Rf yellow o-nitrotoluene spot and the emergence of a highly UV-active, lower- Rf spot confirms the generation of the polar primary amine.

-

-

Quenching & Workup: Terminate heating. Subject the crude mixture to steam distillation.

-

Isolation: Saturate the distillate with NaCl, extract with dichloromethane, dry over anhydrous Na2SO4 , and evaporate under reduced pressure to yield a yellow oil (Yield: ~96-97%)[8][9].

Quantitative Comparison of Synthetic Routes

To optimize process chemistry, the following table summarizes the quantitative metrics of various 2-ABA generation strategies:

| Precursor | Reagents / Catalyst | Yield | Operational & Environmental Impact | Ref |

| 2-Nitrobenzaldehyde | FeSO4 , NH3 | 70-80% | Classic method; generates high volumes of iron sludge waste. | [8] |

| o-Nitrotoluene | Na2S3.5 , Isopropanol | 96.8% | High atom economy; metal-free; steam distillation simplifies workup. | [9] |

| 2-Nitrobenzaldehyde | Fe / AcOH (In situ) | >85% | Domino reaction; bypasses 2-ABA isolation entirely to form quinolines. | [4] |

| Isatin (Surrogate) | Elemental Sulfur ( S8 ), KI | 75-90% | Transition-metal-free cascade cleavage; avoids handling free 2-ABA. | [10] |

*Yield refers to the final functionalized heterocyclic product, not the isolated 2-ABA monomer.

Applications in Drug Development: The Ambroxol Pathway

Beyond its role in generating antimalarial and anticancer quinolines[2][3], 2-ABA is the critical starting material for Ambroxol , a blockbuster expectorant and mucolytic agent developed by Boehringer Ingelheim in 1984[8][11].

The Synthetic Workflow to Ambroxol

The transformation of 2-ABA to Ambroxol hydrochloride relies on precise halogenation and reductive amination[12][13]:

-

Bromination: 2-ABA is reacted with hydrogen peroxide and hydrobromic acid (generating bromine in situ) to yield 2-amino-3,5-dibromobenzaldehyde [12].

-

Schiff Base Formation: The dibrominated aldehyde is condensed with trans-4-aminocyclohexanol.

-

Reduction: The resulting imine is reduced (typically via NaBH4 ) and treated with concentrated HCl to precipitate Ambroxol Hydrochloride[13].

Repurposing Ambroxol

Modern pharmacological studies have revealed that Ambroxol is a potent inhibitor of voltage-gated sodium channels ( Nav1.7 , Nav1.8 )[14]. Consequently, it is currently undergoing extensive research and patenting for the treatment of neuropathic pain (e.g., oxaliplatin-induced allodynia) and epilepsy[14][15].

Synthetic workflow from 2-aminobenzaldehyde to the pharmaceutical Ambroxol.

Conclusion

From Paul Friedländer's 19th-century dye research to Boehringer Ingelheim's modern neuropharmacology, 2-aminobenzaldehyde remains a linchpin of synthetic chemistry. By understanding the causality behind its inherent instability, researchers can leverage modern in situ generation techniques, green polysulfide reductions, and surrogate molecules (like isatin) to bypass its limitations. As structure-based drug design continues to evolve, the reliable functionalization of 2-ABA will remain essential for unlocking novel heterocyclic therapeutics.

Sources

- 1. Paul Friedländer (chemist) - Wikipedia [en.wikipedia.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. (PDF) p -toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. wap.guidechem.com [wap.guidechem.com]

- 9. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 10. Isatin as a 2-aminobenzaldehyde surrogate: transition metal-free efficient synthesis of 2-(2′-aminophenyl)benzothiazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. wap.guidechem.com [wap.guidechem.com]

- 12. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 13. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. EP1648436A1 - Ambroxol for treating epilepsy - Google Patents [patents.google.com]

The Natural Occurrence, Biosynthesis, and Extraction of 2-Aminobenzaldehyde in Plants: A Comprehensive Technical Guide

Executive Summary

2-Aminobenzaldehyde (2-ABA), also known as anthranilaldehyde or o-aminobenzaldehyde, is a highly reactive, nitrogen-containing aromatic volatile organic compound (VOC). While traditionally recognized by synthetic chemists as a crucial building block in heterocyclic chemistry—most notably in the Friedländer synthesis of quinolines [1]—2-ABA is also a specialized secondary metabolite in plants. It plays a pivotal ecological role in pollinator attraction, imparting a distinct "sweet," neroli-like, or dusty-floral odor to the headspace of various angiosperms.

This whitepaper provides an in-depth technical analysis of the natural occurrence, unique biosynthetic pathways, and rigorous analytical methodologies required to successfully extract and quantify 2-ABA from plant matrices. Due to the compound's inherent instability and propensity for self-condensation, standard solvent extraction techniques frequently fail, necessitating specialized dynamic headspace protocols.

Natural Occurrence and Ecological Significance

In the plant kingdom, 2-ABA is relatively rare compared to other benzenoids (like benzaldehyde or benzyl alcohol) but acts as a high-impact character compound when present. It is predominantly found in the floral emissions of specific species within the Fabaceae, Hydrangeaceae, and Orchidaceae families.

Ecologically, the emission of 2-ABA serves as a targeted olfactory cue. In orchids, such as those in the genus Coryanthes, nitrogenous volatiles like 2-ABA are critical for attracting specific male euglossine bees, facilitating highly specialized pollination mechanics. Furthermore, artificial selection for high-scent lines in crops like Brassica rapa has been shown to upregulate the emission of 2-ABA alongside other shikimate-derived volatiles [5].

Table 1: Quantitative and Qualitative Occurrence of 2-ABA in Selected Plant Species

| Plant Species | Common Name | Family | 2-ABA Relative Abundance & Ecological Role |

| Spartium junceum | Spanish Broom | Fabaceae | Constitutes ~11% of headspace volatiles; key driver of its sweet, neroli-like odor [4]. |

| Robinia pseudoacacia | False Acacia | Fabaceae | Major volatile component; functions as a primary pollinator attractant [1, 2]. |

| Philadelphus coronarius | Seringat | Hydrangeaceae | Significant volatile component; contributes to the characteristic sweet fragrance [2]. |

| Brassica rapa | Field Mustard | Brassicaceae | Upregulated in artificially selected high-scent lines to enhance pollinator visitation [5]. |

| Orchidaceae (Various) | Orchids | Orchidaceae | Detected in ~9% of 156 living orchid headspaces analyzed; critical for specialized bee attraction [3]. |

Biosynthetic Pathways: Evolutionary Divergence

The biosynthesis of 2-ABA highlights a fascinating evolutionary divergence between plants and fungi. In basidiomycetes (e.g., Hebeloma sacchariolens), 2-ABA is produced via the direct enzymatic reduction of anthranilic acid. However, isotopic feeding experiments utilizing 13 C- and fluorine-labeled precursors have revealed a more complex, indirect pathway in plants such as Robinia pseudoacacia and Philadelphus coronarius [2].

In these plants, anthranilic acid (derived from the shikimate pathway) is first converted into indole. The indole ring then undergoes an oxidative cleavage catalyzed by an indole oxidase (indole:O₂ oxidoreductase), yielding N-formyl-2-aminobenzaldehyde. A subsequent hydrolysis step removes the formyl group, releasing the free 2-aminobenzaldehyde [2].

Biosynthetic pathway of 2-aminobenzaldehyde in plants via indole oxidation.

Extraction and Analytical Methodologies

The Chemical Challenge: Instability and Polymerization

The primary challenge in isolating 2-ABA lies in its bifunctional nature. The molecule contains both an electrophilic aldehyde group and a nucleophilic primary amine positioned ortho to one another. In concentrated liquid extracts or upon prolonged storage, 2-ABA rapidly undergoes self-condensation (forming Schiff bases) and trimerization, leading to significant analytical losses and artifact formation [1]. Consequently, traditional liquid-liquid extraction (LLE) or prolonged steam distillation often yields artificially low recoveries.

Solution: Dynamic Headspace Extraction (DHS)

To circumvent polymerization, Dynamic Headspace Extraction (DHS) paired with solid-phase trapping is the gold standard. By continuously sweeping the volatile emissions from living or freshly macerated tissue, 2-ABA is captured in the gas phase and stabilized on a hydrophobic sorbent bed (e.g., Tenax TA) before it can interact with other molecules in a liquid matrix [6].

Protocol 1: Step-by-Step Dynamic Headspace Extraction & GC-MS Analysis

Note: This protocol is optimized to prevent the degradation of reactive nitrogenous volatiles.

-

Sample Preparation: Harvest fresh floral tissues (e.g., Spartium junceum flowers) early in the morning to capture peak volatile emission. Immediately place 5–10 grams of intact flowers into a sterilized, inert glass extraction chamber.

-

Equilibration: Seal the chamber and incubate at 30 °C for 10 minutes to allow the internal atmosphere to reach vapor pressure equilibrium.

-

Dynamic Sweeping: Purge the chamber with highly purified Nitrogen (N₂) gas at a controlled flow rate of 50 mL/min.

-

Volatile Trapping: Direct the effluent gas through a glass thermal desorption liner packed with Tenax TA (2,6-diphenylene oxide polymer) sorbent. Causality: Tenax TA is selected because it is highly hydrophobic; it efficiently traps aromatic aldehydes and amines while allowing water vapor—which can damage GC columns—to pass through unhindered.

-

Thermal Desorption: Transfer the Tenax TA liner to a Thermal Desorption Unit (TDU). Desorb the trapped volatiles by heating the liner to 250 °C for 10 minutes under a flow of carrier gas (Helium).

-

Cryofocusing: To prevent band broadening of the highly volatile 2-ABA, route the desorbed analytes into a Cooled Injection System (CIS) held at -70 °C.

-

GC-MS Injection: Rapidly heat the CIS (12 °C/s) to 250 °C to inject the focused analyte band onto a polar GC column (e.g., DB-WAX) for mass spectrometric detection.

Workflow for the dynamic headspace extraction and GC-MS analysis of 2-ABA.

Table 2: Analytical Parameters and Rationale for 2-ABA Detection

| Parameter | Specification / Condition | Scientific Rationale |

| Extraction Method | Dynamic Headspace (Tenax TA) | Prevents solvent-induced polymerization and self-condensation of 2-ABA. |

| Desorption Temp | 250 °C (10 min) | Ensures complete thermal release of semi-volatile aromatics from the sorbent. |

| Cryofocusing | -70 °C to 250 °C (at 12 °C/s) | Sharpens chromatographic peaks, overcoming the broad elution typical of reactive aldehydes. |

| Quantification | Standard Addition Method | Compensates for matrix effects and the lack of commercially available stable isotope-labeled 2-ABA standards [6]. |

Conclusion

The natural occurrence of 2-aminobenzaldehyde in plants represents a highly specialized evolutionary adaptation for pollinator attraction. Because of its unique biosynthetic origin—diverging from fungal pathways by utilizing an indole-oxidation route—and its extreme chemical reactivity, researchers must employ specialized, non-destructive extraction methods like Dynamic Headspace trapping. Understanding the causality behind these chemical behaviors ensures the scientific integrity of both ecological profiling and downstream synthetic applications.

References

-

Grokipedia. 2-Aminobenzaldehyde. Retrieved from:[Link]

-

Spiteller, P., & Steglich, W. (2001). Biosynthesis of 2-aminobenzaldehyde in flowers of Robinia pseudoacacia and Philadelphus coronarius. Phytochemistry. Retrieved from:[Link]

-

Kaiser, R. (1993). Characterization and Sensory Properties of Volatile Nitrogen Compounds from Natural Isolates. Perfumer & Flavorist. Retrieved from:[Link]

-

Joulain, D. (1986). Study of the fragrance given off by certain springtime flowers (Spartium junceum). Progress in Essential Oil Research. Retrieved from: [Link]

-

Zu, P., et al. (2016). The molecular bases of floral scent evolution under artificial selection: insights from a transcriptome analysis in Brassica rapa. Scientific Reports (PMC). Retrieved from:[Link]

-

Kleofas, V., et al. (2021). Wild Strawberry-like Flavor Produced by the Fungus Wolfiporia cocos: Identification of Character Impact Compounds by Aroma Dilution Analysis after Dynamic Headspace Extraction. Journal of Agricultural and Food Chemistry. Retrieved from:[Link]

A Comprehensive Spectroscopic Guide to 2-Aminobenzaldehyde Hydrochloride: Elucidating Molecular Structure and Purity

Introduction

2-Aminobenzaldehyde, and its hydrochloride salt, is a pivotal aromatic compound characterized by the presence of both an amino (-NH₂) and an aldehyde (-CHO) group on a benzene ring.[1] This unique bifunctionality makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds, including quinolines and other pharmacologically significant molecules.[2] Given its inherent reactivity and tendency for self-condensation, rigorous characterization of 2-Aminobenzaldehyde hydrochloride is paramount for researchers and drug development professionals to ensure material identity, purity, and consistency in subsequent synthetic applications.[3]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-Aminobenzaldehyde hydrochloride. Moving beyond a simple data repository, this document explains the causality behind the observed spectral features, offers field-proven protocols for data acquisition, and grounds its claims in authoritative references, empowering scientists to confidently interpret their own analytical results.

Molecular Structure

The hydrochloride salt is formed by the protonation of the amino group, a key feature influencing its spectroscopic properties compared to the free base.

Figure 1: Structure of 2-Aminobenzaldehyde Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of 2-Aminobenzaldehyde hydrochloride. The data presented here are based on spectra acquired for the free base, 2-Aminobenzaldehyde, in DMSO-d₆, with expert interpretation to account for the effects of protonation to the hydrochloride salt.[4]

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum, the acidic proton of the hydrochloride and the electron-withdrawing nature of the aldehyde group significantly influence the chemical shifts of the aromatic protons. The amine protons (-NH₃⁺) are expected to be significantly deshielded, appearing as a broad singlet due to rapid exchange with any trace water and quadrupolar broadening from the nitrogen atom.

Table 1: ¹H NMR Data for 2-Aminobenzaldehyde in DMSO-d₆ [4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality |

| ~9.87 | Singlet | Aldehyde H | Strongly deshielded by the anisotropic effect of the C=O bond. |

| ~7.50 | Multiplet | Aromatic H | Deshielded due to proximity to the electron-withdrawing aldehyde group. |

| ~7.30 | Multiplet | Aromatic H | Located ortho/para to the electron-donating amino group. |

| ~7.20 (Broad) | Singlet | Amine H (-NH₂) | Exchangeable protons on the nitrogen atom. For the HCl salt, this peak would shift significantly downfield (>10 ppm) and broaden further. |

| ~6.84 | Doublet | Aromatic H | Shielded by the electron-donating amino group and coupled to its neighbor. |

| ~6.62 | Triplet | Aromatic H | Shielded by the electron-donating amino group and coupled to its neighbors. |

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule, offering a clear map of the carbon skeleton.

Table 2: ¹³C NMR Data for 2-Aminobenzaldehyde in DMSO-d₆ [4]

| Chemical Shift (δ) ppm | Assignment | Causality |

| ~194.3 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |

| ~151.2 | C-NH₂ | Aromatic carbon directly attached to the nitrogen. Its chemical shift would be affected by protonation in the HCl salt. |

| ~136.0 | Aromatic CH | Aromatic carbon deshielded by the aldehyde group. |

| ~135.5 | Aromatic CH | Aromatic carbon deshielded by the aldehyde group. |

| ~118.3 | Aromatic C (Quaternary) | Carbon at the junction of the aldehyde group. |

| ~116.4 | Aromatic CH | Shielded by the electron-donating effect of the amino group. |

| ~115.5 | Aromatic CH | Shielded by the electron-donating effect of the amino group. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. Internal standards are critical for correct chemical shift referencing.

-

Sample Preparation: Dissolve 5-10 mg of 2-Aminobenzaldehyde hydrochloride in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the key functional groups present in the molecule. For 2-Aminobenzaldehyde hydrochloride, the spectrum is dominated by vibrations from the ammonium, aldehyde, and aromatic moieties.

Table 3: Key FT-IR Absorption Bands for 2-Aminobenzaldehyde Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400-3000 (broad) | N-H Stretch | Ammonium (-NH₃⁺) | A very broad and strong absorption is the hallmark of an ammonium salt, distinguishing it from the sharp N-H stretches of a primary amine.[5] |

| 3100-3000 | C-H Stretch | Aromatic | Indicates the presence of the benzene ring. |

| ~1700-1680 | C=O Stretch | Aldehyde | Strong, sharp peak characteristic of an aromatic aldehyde. Conjugation with the ring slightly lowers the frequency. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Two or more sharp bands are indicative of the aromatic skeleton. |

| ~750 | C-H Bend | ortho-disubstituted | A strong band in this region is highly characteristic of 1,2-disubstitution on a benzene ring. |

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid 2-Aminobenzaldehyde hydrochloride powder onto the crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Figure 4: Key fragmentation pathways for 2-Aminobenzaldehyde.

Conclusion

The spectroscopic characterization of 2-Aminobenzaldehyde hydrochloride is a multi-faceted process where NMR, IR, and MS each provide a unique and complementary piece of the structural puzzle. NMR defines the carbon-hydrogen framework, IR confirms the presence and state of key functional groups (notably the aldehyde and ammonium salt), and MS validates the molecular weight and reveals characteristic fragmentation patterns. By understanding the principles behind these techniques and employing robust experimental protocols, researchers can ensure the identity, purity, and quality of this essential synthetic building block, paving the way for successful and reproducible outcomes in their research and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Rsc.org. [Link]

-

PrepChem. (n.d.). Synthesis of 2-aminobenzaldehyde. PrepChem.com. [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of a) 2‐Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs). [Link]

- Google Patents. (n.d.).

-

PubMed. (2015, March 1). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. [Link]

-

Fisher Scientific. (n.d.). 2-Aminobenzaldehyde = 98 529-23-7. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of compound (2). [Link]

-

The Good Scents Company. (n.d.). 2-aminobenzaldehyde, 529-23-7. [Link]

-

Wikipedia. (n.d.). 2-Aminobenzaldehyde. [Link]

-

Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). [Link]

-

Reddit. (2024, February 11). 2-aminobenzoyl chloride IR. [Link]

-

Doc Brown's Chemistry. (2025, December 5). Mass spectrum of benzaldehyde. [Link]

-

NIST. (n.d.). 2-aminobenzaldehyde. WebBook. [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

Sources

Theoretical Properties and Mechanistic Dynamics of 2-Aminobenzaldehyde Hydrochloride: A Computational and Experimental Guide

Executive Summary

2-Aminobenzaldehyde hydrochloride (CAS: 51723-15-0) is a highly versatile, bifunctional building block central to the synthesis of complex N-heterocycles, most notably quinolines and benzothiazoles[1]. While the free base of 2-aminobenzaldehyde is notoriously unstable due to rapid self-condensation, the hydrochloride salt effectively masks the nucleophilicity of the amine, ensuring long-term shelf stability[2]. This whitepaper synthesizes the theoretical physicochemical properties, quantum mechanical reaction dynamics (specifically Density Functional Theory insights into the Friedländer annulation), and field-proven experimental protocols required to harness this compound effectively in advanced drug development and materials science.

Physicochemical and Theoretical Parameters

Understanding the theoretical properties of 2-Aminobenzaldehyde HCl is critical for predicting its behavior in both computational docking studies and physical reaction mixtures. The protonation state directly influences its topological polar surface area (TPSA) and solubility profile.

| Property | Theoretical Value | Computational Significance |

| Molecular Formula | C₇H₈ClNO | Standard representation of the hydrochloride salt[1]. |

| Molecular Weight | 157.60 g/mol | Essential for precise stoichiometric calculations[1]. |

| Exact Mass | 157.0294 Da | Target mass for high-resolution mass spectrometry (HRMS)[1]. |

| LogP | 2.46 | Indicates moderate lipophilicity of the free base[3]. |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Predicts membrane permeability; highly relevant for CNS drug design[1]. |

| Hydrogen Bond Donors / Acceptors | 2 / 2 | Determines binding affinity in enzymatic pockets and solvent interactions[1]. |

| Rotatable Bonds | 1 | Low conformational entropy, favoring rigid binding[1]. |

Quantum Mechanical Insights & Reaction Dynamics

The Friedländer Annulation: Aldol vs. Schiff Base Pathways

The Friedländer synthesis of quinolines using 2-aminobenzaldehyde is a cornerstone of heterocyclic chemistry. Historically, the mechanism was debated: does the reaction proceed via an initial Schiff base (imine) formation, or via an intermolecular aldol condensation?

Recent Density Functional Theory (DFT) calculations and kinetic isotope effect studies have resolved this bifurcation[4]. Under standard basic or acidic conditions, the rate-limiting step is a slow intermolecular aldol condensation between the ketone/aldehyde and the carbonyl carbon of 2-aminobenzaldehyde[4]. This forms an aldol adduct that undergoes extremely rapid heterocyclization and dehydration to form the quinoline core[4]. Conversely, under specific Lewis acid catalysis (e.g., Ytterbium triflate), the pathway shifts, isolating the E-Schiff base which must then isomerize to the Z-form before cyclization[4].

DFT-validated mechanistic bifurcation in the Friedländer quinoline synthesis.

Excited-State Intramolecular Proton Transfer (ESIPT)

When 2-aminobenzaldehyde is condensed to form 2-(2'-aminophenyl)benzothiazole derivatives, it creates highly tunable fluorescent cores[5]. Computational modeling of the unit cell reveals an almost planar structure with a critical intramolecular hydrogen bond between the N2' amine and the N3 benzothiazole nitrogen (distance ~2.68–2.75 Å)[5]. Upon photoexcitation, this precise geometry facilitates ESIPT, resulting in a large Stokes shift. The causality here is strictly geometric: any steric hindrance introduced during synthesis that forces the dihedral angle beyond ~5° disrupts the H-bond network, quenching the ESIPT fluorescence[5].

The Self-Polymerization Conundrum

A critical theoretical property of 2-aminobenzaldehyde is its propensity to form anhydro-polymers. In dilute acidic conditions, the monomer rapidly condenses to form complex trimers and tetramers[2]. This occurs because the protonated carbonyl becomes highly electrophilic, while a fraction of the unprotonated amine remains nucleophilic. To prevent this during synthesis, reactions must either utilize the hydrochloride salt directly in non-aqueous, highly controlled catalytic environments, or the free base must be generated in situ and consumed immediately[2].

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm successful transformations.

Protocol 1: Ruthenium-Catalyzed Regioselective Quinoline Synthesis

This protocol utilizes a Ruthenium catalyst to enable the deaminative coupling of 2-aminobenzaldehyde with branched amines, bypassing the traditional limitations of the Friedländer reaction[6].

Causality Rationale: The Ru-catalyst facilitates C-N bond cleavage of the branched amine, generating an enamine intermediate in situ. This prevents the 2-aminobenzaldehyde from self-polymerizing, as the enamine is a vastly superior nucleophile compared to the aniline moiety of another 2-aminobenzaldehyde molecule[6].

Step-by-Step Methodology:

-

Reagent Preparation: In an argon-filled glovebox, combine 2-aminobenzaldehyde hydrochloride (0.5 mmol) and the target branched amine (e.g., 1-phenylethanamine, 0.7 mmol) in a dry Schlenk tube[6].

-

Base Neutralization: Add a stoichiometric amount of mild base (e.g., K₂CO₃, 0.5 mmol) to liberate the free aldehyde in situ.

-

Catalyst Loading: Add the Ruthenium catalyst complex (3 mol %), the appropriate ligand (10 mol %), and tert-butylethylene (TBE, 0.5 mmol) as a hydrogen acceptor[6].

-

Thermal Coupling: Dissolve the mixture in 2 mL of anhydrous 1,4-dioxane. Seal the tube and heat to 140 °C for 24 hours[6].

-

Purification: Cool to room temperature, filter through a celite pad, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

-

Validation Checkpoint: Analyze via ¹H NMR. The complete disappearance of the distinct aldehyde proton peak (~9.8 ppm) and the appearance of aromatic quinoline protons confirm successful annulation[6].

Workflow for Ruthenium-catalyzed deaminative coupling of 2-aminobenzaldehyde.

Protocol 2: Synthesis of ESIPT-Active Benzothiazole Fluorophores

Causality Rationale: Synthesizing 2-(2'-aminophenyl)benzothiazole requires the condensation of 2-aminobenzaldehyde with 2-aminothiophenol. The reaction requires an oxidative environment to drive the final ring-closure step (thiolate oxidation) after the initial Schiff base formation[5].

Step-by-Step Methodology:

-

Condensation: Dissolve 2-aminobenzaldehyde hydrochloride (2.0 mmol) and 2-aminothiophenol disulfide (1.0 mmol) in an aqueous/organic solvent mixture[5].

-

Oxidative Ring Closure: Introduce a mesoporous silica-supported catalyst and purge the reaction vessel with O₂ gas. Heat to 100 °C under an O₂ balloon[5].

-

Isolation: Extract the product using dichloromethane, wash with brine, and dry over anhydrous Na₂SO₄.

-

Validation Checkpoint: Utilize UV-Vis and fluorescence spectroscopy. A massive Stokes shift (>100 nm) upon excitation confirms the structural planarity required for the ESIPT mechanism[5].

References

-

2-Aminobenzaldehyde hydrochloride - LookChem Source: LookChem URL:[Link]

-

The Structures of the Anhydro-polymers of 2-Aminobenzaldehyde Source: RSC Publishing URL:[Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications Source: PubMed Central (PMC) / NIH URL:[Link]

-

Benzoquinone Ligand-Enabled Ruthenium-Catalyzed Deaminative Coupling of 2-Aminoaryl Aldehydes and Ketones with Branched Amines for Regioselective Synthesis of Quinoline Derivatives Source: ACS Publications URL:[Link]

-

Concerning the mechanism of the Friedländer quinoline synthesis Source: ResearchGate URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. The structures of the anhydro-polymers of 2-aminobenzaldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

protocol for quinoline synthesis with 2-Aminobenzaldehyde hydrochloride

Application Note: Robust Friedländer Quinoline Synthesis Using Bench-Stable 2-Aminobenzaldehyde Hydrochloride

Abstract

Quinolines are privileged scaffolds in medicinal chemistry, ubiquitous in antimalarials, antineoplastics, and broad-spectrum antibiotics. The Friedländer annulation remains one of the most powerful and regiospecific methods for their construction. However, the classical precursor, 2-aminobenzaldehyde, is notoriously unstable as a free base. This application note details a robust, field-proven protocol utilizing 2-aminobenzaldehyde hydrochloride. By addressing the mechanistic causality of reagent instability, we provide an optimized, self-validating workflow for high-yield quinoline synthesis.

Introduction & Mechanistic Rationale

The Causality of Reagent Selection The synthesis of 2- and 3-substituted quinolines is traditionally achieved via the Friedländer condensation—an acid- or base-catalyzed reaction between an o-aminoaryl ketone or aldehyde and a carbonyl compound containing a reactive α -methylene group[1].

While 2-aminobenzaldehyde is the ideal dielectrophilic/nucleophilic precursor for this reaction, it suffers from severe shelf-instability. As a free base, the highly nucleophilic primary amine attacks the adjacent highly electrophilic formyl group of neighboring molecules. This causes the reagent to rapidly undergo self-condensation, forming complex 2 even at room temperature[2].

To circumvent this thermodynamic trap, the reagent is synthesized, isolated, and stored as 2-aminobenzaldehyde hydrochloride (CAS: 51723-15-0). The protonation of the primary amine eliminates its nucleophilicity, rendering the salt indefinitely stable under standard desiccation. In the reaction vessel, a stoichiometric equivalent of base liberates the free amine in situ, instantaneously priming it for the desired cross-condensation with an exogenous ketone before self-polymerization can occur.

Mechanistic Pathway

The Friedländer synthesis using the hydrochloride salt proceeds via a highly ordered cascade:

-

Neutralization : An inorganic or organic base deprotonates the anilinium salt to reveal the reactive aniline.

-

Schiff Base Formation : The liberated amine attacks the carbonyl of the exogenous α -methylene ketone, expelling water to form a ketimine (Schiff base).

-

Intramolecular Aldol Condensation : The enol/enolate of the α -methylene group attacks the pendant benzaldehyde moiety.

-

Dehydration & Aromatization : A final dehydration step drives the thermodynamic sink toward the fully aromatic, highly stable quinoline core.

Mechanistic pathway of quinoline synthesis from 2-aminobenzaldehyde HCl.

Experimental Protocol

Self-Validating Workflow for Ethyl 2-Methylquinoline-3-carboxylate This protocol outlines the condensation of 2-aminobenzaldehyde hydrochloride with ethyl acetoacetate. The use of a β -keto ester provides a distinct chemical shift in 1 H NMR (the newly formed aromatic proton at C4), acting as a self-validating internal control for reaction completion.

Reagents & Materials:

-

2-Aminobenzaldehyde hydrochloride (1.0 mmol, 157.6 mg)

-

Ethyl acetoacetate (1.1 mmol, 143.1 mg)

-

Potassium carbonate (K 2 CO 3 ) (1.5 mmol, 207.3 mg)

-

Absolute Ethanol (5.0 mL)

-

TLC plates (Silica gel 60 F 254 )

Step-by-Step Methodology:

-

Preparation of the Matrix : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde hydrochloride (157.6 mg) and absolute ethanol (5.0 mL). The suspension will appear slightly turbid.

-

In Situ Liberation : Add K 2 CO 3 (207.3 mg) in one portion. Stir at ambient temperature for 10 minutes. The mixture will turn pale yellow as the free base is generated.

-

Causality Note: Mild inorganic bases like K 2 CO 3 are deliberately chosen to prevent premature aldol condensation of the aliphatic ketone and to avoid competitive ester hydrolysis of ethyl acetoacetate.

-

-

Electrophile Addition : Dropwise, add ethyl acetoacetate (143.1 mg) over 2 minutes to ensure homogeneous distribution and prevent local concentration spikes that could favor side reactions.

-

Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 3–4 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly UV-active 2-aminobenzaldehyde spot (R f ~0.4) and the appearance of a bright blue fluorescent spot under 365 nm UV indicates successful quinoline formation.

-

-

Quench and Extraction : Cool the mixture to room temperature. Concentrate the ethanol in vacuo. Partition the residue between Ethyl Acetate (15 mL) and distilled water (10 mL). Extract the aqueous layer with an additional 10 mL of EtOAc.

-

Washing and Drying : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na 2 SO 4 , and filter.

-

Purification : Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield ethyl 2-methylquinoline-3-carboxylate as a crystalline solid.

Step-by-step experimental workflow for Friedländer quinoline synthesis.

Quantitative Data & Optimization

Reaction conditions heavily dictate the kinetic balance between the desired cross-condensation and undesired self-condensation. Table 1 summarizes the optimization parameters and the causality behind their outcomes. Recent advances have also demonstrated the viability of3 to further optimize yields[3].

Table 1: Optimization of Reaction Conditions for Quinoline Synthesis

| Entry | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| 1 | None | EtOH | 80 | 12 | <10 | HCl salt prevents amine nucleophilicity; reaction stalls. |

| 2 | NaOH (1.5 eq) | H 2 O/EtOH | 80 | 4 | 45 | Strong base induces competitive ester hydrolysis of the ketone. |

| 3 | Piperidine (20 mol%) | EtOH | 80 | 3 | 88 | Excellent conversion; acts as both base and enamine-forming catalyst. |

| 4 | K 2 CO 3 (1.5 eq) | EtOH | 80 | 4 | 92 | Optimal mild conditions; suppresses side reactions, high purity. |

| 5 | Choline Chloride/ZnCl 2 | Solvent-free | 90 | 1.5 | 95 | 4 acts as dual solvent/Lewis acid[4]. |

Trustworthiness & Analytical Validation

To ensure the protocol operates as a self-validating system, researchers must verify the structural integrity of the final product via 1 H NMR.

-

Diagnostic Peak : The hallmark of a successful Friedländer cyclization using an α -methylene ketone is the highly deshielded singlet of the quinoline C4-H (typically appearing between δ 8.50 – 8.80 ppm in CDCl 3 ).

-

Completion Marker : The absolute absence of the starting material's aldehyde proton ( δ ~9.8 ppm) confirms the complete consumption of the 2-aminobenzaldehyde intermediate.

References

-

Title : The Structures of the Anhydro-polymers of 2-Aminobenzaldehyde Source : RSC Publishing URL :[Link]

-

Title : The Friedländer Synthesis of Quinolines Source : ResearchGate URL :[Link]

-

Title : Recent Advances in Metal-Free Quinoline Synthesis Source : MDPI URL :[Link]

-

Title : An efficient protocol for the Friedlander quinoline synthesis using the Lewis acidic ionic liquid choline chloride·2ZnCl2 Source : Heterocycles / Scribd URL :[Link]

Sources

Application Note: 2-Aminobenzaldehyde Hydrochloride in the Synthesis of Advanced OLED Materials

Executive Summary & Mechanistic Rationale

The rapid evolution of Organic Light-Emitting Diodes (OLEDs) demands highly efficient, stable, and tunable organic materials. Nitrogen-containing heterocycles—specifically quinolines, naphthyridines, and acridines—are foundational to modern OLED architectures due to their electron-deficient nature, which facilitates electron transport, and their ability to serve as rigid ligands for phosphorescent metal complexes[1] ().

2-Aminobenzaldehyde hydrochloride (CAS: 51723-15-0) is a premier synthon for constructing these critical N-heterocycles[2]. The classical Friedländer synthesis utilizes this precursor to undergo acid- or base-catalyzed cyclocondensation with α -methylene carbonyl compounds, yielding highly functionalized quinoline scaffolds[3] ().

The Causality of the Hydrochloride Salt

As an Application Scientist, one must understand why the hydrochloride salt is strictly preferred over the free base. Free 2-aminobenzaldehyde is notoriously unstable; it readily undergoes intermolecular self-condensation (forming trimeric anhydro-polymers) and aerial oxidation at room temperature[4]. The hydrochloride salt protonates the amine, sterically and electronically protecting it from nucleophilic attack. During synthesis, this salt acts as a latent acid catalyst: upon controlled neutralization, it provides the precise mildly acidic microenvironment necessary to drive the rate-limiting aldol addition and subsequent cyclodehydration, ensuring high yields and high-purity OLED-grade materials.

Key Applications in OLED Technologies

Bipolar Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, host materials must possess balanced hole and electron mobilities (bipolarity) and a high triplet energy ( ET ) to prevent reverse energy transfer from the dopant (exciton quenching). 2-Aminobenzaldehyde is the direct precursor to acridinone-based bipolar molecules (e.g., ADBP and ACBP)[5] (). By coupling the electron-accepting acridinone core with an electron-donating carbazole moiety, researchers achieve superior charge balance. When used as hosts for green triplet emitters like Ir(ppy)3 , these materials remarkably lower the drive voltage and improve external quantum efficiencies (EQE) compared to the industry-standard host CBP[6].

Electron-Transporting Ligands

Quinolines synthesized via the Friedländer annulation of 2-aminobenzaldehyde hydrochloride are frequently utilized as primary ligands for Iridium(III) and Platinum(II) complexes. The extended π -conjugation of the quinoline ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection from the cathode.

Data Presentation: Performance of Acridinone-Based Hosts

The following table summarizes the photophysical and device performance data of acridinone/carbazole bipolar hosts (synthesized via 2-aminobenzaldehyde derivatives) compared to the standard CBP host in a standard Ir(ppy)3 green PhOLED device[7].

| Host Material | HOMO (eV) | LUMO (eV) | Triplet Energy ( ET ) | Drive Voltage (V) @ 5 mA/cm² | Max EQE (%) |

| CBP (Reference) | -6.00 | -2.60 | 2.56 eV | 8.5 V | ~6.0% |

| ACBP | -5.80 | -2.80 | 2.65 eV | 6.2 V | ~9.5% |

| ADBP | -5.70 | -2.70 | 2.62 eV | 6.0 V | ~10.2% |

Causality Note: The shallower HOMO levels of ACBP/ADBP relative to CBP reduce the hole-injection barrier from the Hole Transport Layer (HTL), which is the primary cause of the significant drop in drive voltage (from 8.5V to ~6.0V)[6].

Experimental Protocols (Self-Validating Systems)

Protocol A: Modified Friedländer Synthesis of Quinoline-Based OLED Ligands

This protocol describes the synthesis of a substituted quinoline core, ensuring high purity required for vacuum-deposited OLED materials.

Step 1: In Situ Liberation and Condensation

-

Suspend 2-aminobenzaldehyde hydrochloride (10.0 mmol) in 30 mL of anhydrous ethanol.

-

Add sodium acetate (12.0 mmol) and stir for 15 minutes at room temperature. Causality: Sodium acetate acts as a mild base to liberate the free amine in situ, keeping the steady-state concentration of the reactive free base low to prevent self-polymerization.

-

Add the target α -methylene ketone (10.5 mmol) dropwise.

Step 2: Cyclodehydration

-

Add a catalytic amount of glacial acetic acid (0.5 mL) and reflux the mixture at 80°C for 4–6 hours.

-

Self-Validation (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the highly fluorescent aldehyde spot ( Rf≈0.4 ) completely disappears, replaced by a deep-UV absorbing quinoline spot ( Rf≈0.6 ).

Step 3: Purification and Validation

-

Cool to room temperature, pour into ice water, and filter the crude precipitate.

-

Recrystallize from hot ethanol to achieve >99% purity (OLED grade).

-

Self-Validation (NMR): Perform 1H -NMR ( CDCl3 ). The protocol is validated if the distinct aldehyde proton peak at ~9.8 ppm is completely absent, and new aromatic signals corresponding to the quinoline core appear between 7.5–8.5 ppm.

Protocol B: Synthesis of Acridinone-Based Bipolar Hosts

To synthesize hosts like ACBP, the quinoline/acridine core must be coupled with a hole-transporting moiety.

Step 1: Core Formation

-

Synthesize the acridinone core via the Ullmann-type coupling of 2-aminobenzaldehyde with 2-iodobenzoic acid derivatives, followed by acid-mediated cyclization[8] ().

Step 2: Buchwald-Hartwig Cross-Coupling

-

In a Schlenk flask under inert Argon, combine the halogenated acridinone core (5.0 mmol), carbazole (5.5 mmol), Pd2(dba)3 (0.1 mmol), and tri-tert-butylphosphine (0.2 mmol) in anhydrous toluene.

-

Add sodium tert-butoxide (7.5 mmol). Causality: The bulky phosphine ligand facilitates the oxidative addition of the unreactive aryl halide, while the strong base deprotonates the carbazole, enabling transmetalation and subsequent reductive elimination to form the C-N bond without disrupting the π -conjugation.

-